molecular formula C9H21O5P B096788 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane CAS No. 17997-33-0

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane

Cat. No.: B096788
CAS No.: 17997-33-0
M. Wt: 240.23 g/mol
InChI Key: XUMKWCCJJRDWAO-UHFFFAOYSA-N
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Description

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is an organophosphorus compound with the molecular formula C9H21O5P. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a phosphoryl group bonded to an ethoxy and methoxy group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane can be synthesized through the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the addition of the phosphoryl group to the ethoxy and methoxy groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the study of enzyme mechanisms involving phosphoryl transfer.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane involves the transfer of the phosphoryl group to various substrates. This transfer is facilitated by the nucleophilic attack on the phosphorus atom, leading to the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom.

Comparison with Similar Compounds

    Dimethoxyethane: A related compound used as a solvent and ligand in organometallic chemistry.

    Diethyl phosphite: Another organophosphorus compound used in similar synthetic applications.

Uniqueness: 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specialized phosphonate derivatives.

Biological Activity

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane, with the CAS number 17997-33-0, is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₂₁O₅P
  • Molecular Weight : 240.234 g/mol
  • Purity : Typically assessed in laboratory settings to ensure efficacy in biological applications.

This compound is believed to exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanism is still under investigation, but it may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Similar compounds in the phosphonate class have been shown to inhibit specific enzymes related to nucleic acid metabolism. This inhibition can lead to cytotoxic effects in certain cancer cell lines, making it a candidate for further development in anticancer therapies .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines, including T-lymphoblastic cells. The results indicated that at low micromolar concentrations, the compound showed selective cytotoxicity towards these cells while sparing normal cells. This selectivity suggests a promising avenue for cancer treatment applications .

Data Table: Summary of Biological Activity

Biological Activity Observed Effects Reference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective killing of cancer cell lines
Enzyme InhibitionPotential inhibition of nucleic acid enzymes

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sequential phosphorylation and etherification. For example, diethyl phosphite may react with ethoxy methoxy ethane derivatives under anhydrous conditions using a catalyst like iodine or boron trifluoride . Purification requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization to achieve >98% purity. Monitoring reaction progress via TLC and ³¹P NMR ensures minimal byproducts like hydrolyzed phosphoryl intermediates .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and phosphoryl groups (³¹P NMR δ 0–5 ppm) .
  • FT-IR : Confirm P=O stretches (~1250 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (C₉H₂₁O₆P⁺, calculated m/z 280.1074) .

Q. What are the key stability considerations for this compound under acidic/basic conditions?

  • Methodological Answer : Test hydrolytic stability by exposing the compound to HCl (1M) and NaOH (1M) at 25°C for 24 hours. Monitor degradation via ³¹P NMR; phosphoryl ethers typically resist base hydrolysis but undergo acid-catalyzed cleavage at the P-O bond . Compare with non-phosphorylated ethers (e.g., ethoxyethane) to isolate phosphoryl group effects .

Advanced Research Questions

Q. How does the phosphoryl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd catalysts. The phosphoryl group may act as a directing group, stabilizing transition states via P=O···Pd interactions. Compare reaction yields with/without phosphoryl using GC-MS. Computational studies (DFT) can map electron density around phosphorus to explain regioselectivity .

Q. Can this compound serve as a ligand in catalytic systems for ethylene production?

  • Methodological Answer : Evaluate in ethane dehydrogenation assays. Immobilize the compound on Cu/ZSM-5 catalysts and monitor ethylene yield via gas chromatography. Surface characterization (XPS, EXAFS) can detect Cu-P coordination, while in situ DRIFTS identifies ethoxy intermediates (C-O stretches at 1050–1150 cm⁻¹) . Compare performance with non-phosphorylated ligands to assess electronic effects .

Q. What computational approaches predict the compound’s interaction with biological membranes?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using GROMACS. Parameterize the phosphoryl group with the CHARMM force field. Analyze free energy profiles for membrane insertion and compare with analogous non-phosphorylated ethers. Experimental validation via fluorescence anisotropy can measure membrane fluidity changes .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported spectroscopic data for phosphorylated ethers?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • If ³¹P NMR conflicts with literature (e.g., δ 2 ppm vs. δ 4 ppm), confirm solvent effects (CDCl₃ vs. DMSO-d₆) and calibrate with trimethyl phosphate (δ 0 ppm) .
  • Use X-ray crystallography to resolve ambiguous NOESY correlations in crowded ethoxy regions .

Q. Experimental Design Tables

Parameter Synthesis Optimization Catalytic Testing
Key Variable Catalyst (BF₃ vs. I₂)Cu Loading (1% vs. 5%)
Response Metric Yield (GC-MS)Ethylene Selectivity (%)
Control Experiment Non-phosphorylated analogLigand-free catalyst
Reference

Properties

IUPAC Name

1-[diethoxyphosphoryl(ethoxy)methoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKWCCJJRDWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403678
Record name Diethyl diethoxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17997-33-0
Record name Diethyl diethoxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing triethyl orthoformate (23.6 gm; 0.16 mole) equipped with a magnetic stirrer, condensor, and nitrogen atmosphere, is added diethyl chloro phosphite (25 gm; 0.16 mole) over 15-30 minutes and an extremely exothermic reaction occurs. The reaction solution is then heated at 135° C. for 3 hours. The resulting solution is distilled using a Kugelrohr distillation apparatus at 80° C. (0.01 mm Hg) to yield 32 gm of diethoxymethylphosphonic acid diethyl ester (31P NMR 13.2 ppm).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
diethyl chloro phosphite
Quantity
25 g
Type
reactant
Reaction Step Two

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